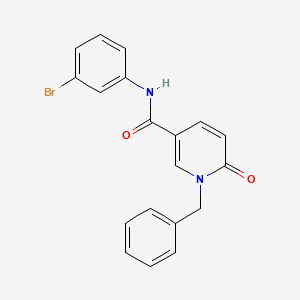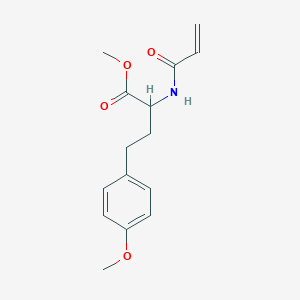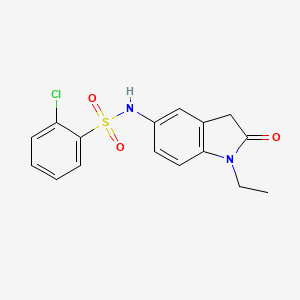![molecular formula C15H12ClN3OS B2695307 2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-03-4](/img/structure/B2695307.png)
2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar triazine derivatives involves cyclocondensation reactions of chalcones with hydrazine hydrate and derivatives . Chalcones are obtained by Claisen-Schmidt condensation between aromatic aldehydes and a triazinic derivative . The synthesis of azolo [1,2,4]triazines involves the construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds like azolo [1,2,4]triazines are reduced to two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . In the first case, most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Applications De Recherche Scientifique
Chemical and Physical Properties
The study of triazine derivatives, including molecules similar to 2-[(3-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one, reveals insights into their molecular dimensions and potential for aromatic delocalization. For instance, compounds like 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine show evidence for aromatic delocalization in the pyrazole rings. These substances adopt various conformations due to their ethylsulfanyl substituents, with interactions such as pi-stacking playing a role in their crystal structures (Insuasty et al., 2008).
Biological Interactions
Triazine derivatives have been explored for their biological applications. Research into sulfonated zinc-triazine complexes indicates potential biological utility. These complexes, with a pyridyl triazine core, have been studied for their water solubility and binding with bovine serum albumin (BSA), demonstrating promising results for serum distribution via albumins (Abeydeera et al., 2018).
Antioxidant and Antitumor Activities
The evaluation of nitrogen heterocycles for their antioxidant and antitumor activities includes the study of compounds like 4-benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one. These compounds, through a series of chemical transformations, contribute to the development of triazines and pyrimidine-2-thioles with notable biological activities. This research highlights the potential of triazine derivatives in the development of new therapeutic agents (El-Moneim et al., 2011).
Catalysis and Synthesis
A catalyst- and solvent-free approach has been developed for the synthesis of triazole derivatives, utilizing a Fries rearrangement under microwave-assisted conditions. This method showcases the potential for efficient and environmentally friendly synthesis of complex molecules, including triazine derivatives, highlighting the versatility and applicability of these compounds in various fields of chemical research (Moreno-Fuquen et al., 2019).
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-5-6-19-13(7-10)17-14(18-15(19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUDZWQJFFZKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2695227.png)
![4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2695229.png)


![4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2695233.png)



![3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695238.png)


![(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695242.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2695243.png)